Acetophenone-methyl-13C

Descripción general

Descripción

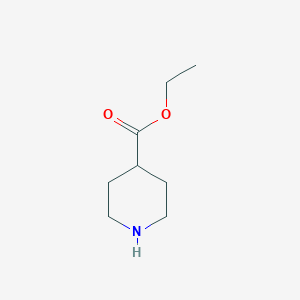

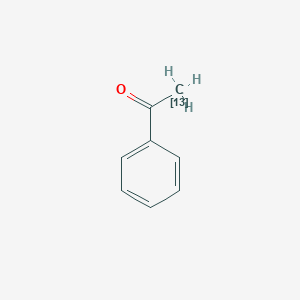

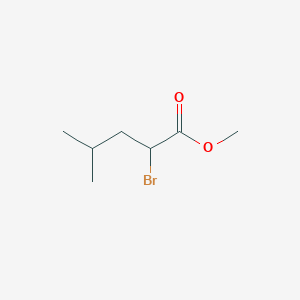

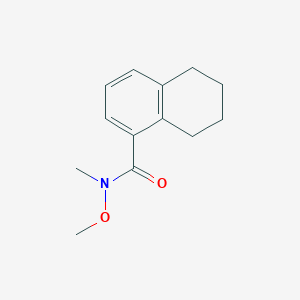

Acetophenone-methyl-13C is a variant of acetophenone where the methyl group is labeled with carbon-13 . It is used in the production of labeled resin polymers and fragrances . It is also an intermediate in synthesizing Ibuprofen- .

Synthesis Analysis

Acetophenone has been utilized in the synthesis of many heterocyclic compounds . It is commercially available or readily accessible and hence is an ideal synthon for multicomponent reactions including the three- and four-component reactions .

Molecular Structure Analysis

The molecular structure of Acetophenone-methyl-13C is similar to that of acetophenone, with the exception that the methyl group is labeled with carbon-13 .

Chemical Reactions Analysis

Acetophenone is a useful precursor in organic reactions for the synthesis of heterocyclic compounds . There are several methods for the preparation of acetophenone .

Physical And Chemical Properties Analysis

Acetophenone is a colorless or slightly yellowish liquid with a sweet-smelling odor reminiscent of cherries . It has a molecular weight of 120.15 g/mol and a density of 1.028 g/mL at 25°C . Its melting point is -20°C while it boils at 202°C .

Aplicaciones Científicas De Investigación

Drug Research and Development

Acetophenone-13C is a valuable compound in the pharmaceutical industry. It serves as a precursor for synthesizing various drugs due to its phenolic structure, which is common in many therapeutic agents . Its derivatives, such as apocynin and paeonol, exhibit anti-inflammatory properties without adverse side effects, making them ideal for drug synthesis . The isotopic labeling with carbon-13 allows for tracking the incorporation of Acetophenone-13C into drugs, enhancing our understanding of pharmacokinetics and drug metabolism.

Agrochemicals

In the agricultural sector, Acetophenone-13C derivatives are explored as eco-friendly pesticides and herbicides . Their natural occurrence in plants that repel insects positions them as potential alternatives to synthetic chemicals. The carbon-13 label helps in studying the environmental fate of these compounds, assessing their biodegradability and impact on ecosystems.

Organic Synthesis

Acetophenone-13C is an important synthon in organic chemistry, particularly in the synthesis of heterocyclic compounds . It is used in multicomponent reactions to create complex molecules, including five-, six-, and seven-membered rings. The carbon-13 label aids in mechanistic studies and helps in identifying reaction intermediates.

Analytical Chemistry

In analytical chemistry, Acetophenone-13C is used as a reference standard in various spectroscopic techniques . It is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for chemical shift calibration. The distinct carbon-13 NMR signals facilitate the identification and quantification of compounds in complex mixtures.

Environmental Science

Acetophenone-13C applications extend to environmental science, where it is used to trace the transport and transformation of organic compounds in the environment . Its carbon-13 label allows for the monitoring of phenolic compounds’ pathways and degradation products, contributing to pollution studies and the development of remediation strategies.

Mecanismo De Acción

Target of Action

Acetophenone-13C, also known as Acetophenone-methyl-13C or 1-Phenyl(213C)ethanone, is a simple organic compound It’s worth noting that the compound is often used in scientific research and drug development due to its stable isotopic properties .

Mode of Action

They can help in understanding the interaction of a drug with its targets and any resulting changes .

Biochemical Pathways

This pathway involves the hydroxylation of trans-cinnamic acid (trans-CA) to β-hydroxy-phenyl propionic acid (HPPA), which can then be degraded into β-oxo-phenyl propionic acid (OPPA) and further into acetophenone .

Pharmacokinetics

It’s known that the incorporation of stable isotopes like 13c into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .

Result of Action

The use of stable isotopes like 13c in drug molecules can provide valuable insights into the drug’s behavior in the body, including its interaction with targets and its metabolism .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-phenyl(213C)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetophenone-methyl-13C | |

CAS RN |

71777-36-1 | |

| Record name | 71777-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Acetophenone-methyl-13C particularly useful in studying polymerization reactions?

A1: Acetophenone-methyl-13C is valuable for studying polymerization reactions due to the presence of the Carbon-13 isotope in its structure. This isotope acts as a label that can be tracked using Nuclear Magnetic Resonance (NMR) spectroscopy []. By incorporating Acetophenone-methyl-13C into the initiation step of polymerization, researchers can analyze the resulting polymer chains with NMR and gain insights into the initiation mechanism and the distribution of monomers within the polymer chain.

Q2: How does the structure of Acetophenone-methyl-13C influence its reactivity in copolymerization reactions, specifically with styrene and methyl methacrylate?

A2: The research paper reveals that the phenacyl radical, generated from Acetophenone-methyl-13C, exhibits a preference for reacting with styrene over methyl methacrylate []. This selectivity is attributed to the structural characteristics of both the phenacyl radical and the monomers. Further research exploring the specific structural factors influencing this reactivity preference would be valuable.

Q3: What analytical techniques are used to characterize and quantify Acetophenone-methyl-13C in polymer samples?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique used to characterize and quantify Acetophenone-methyl-13C incorporated into polymer chains []. The presence of the Carbon-13 isotope allows for the identification and quantification of the labeled initiator fragments within the polymer structure, providing valuable information about the polymerization process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethylbenzo[d]thiazol-6-amine](/img/structure/B42387.png)